3-Ethoxybenzene-1,2-diamine hydrochloride
Description
Significance of Aromatic 1,2-Diamines in Organic Synthesis and Materials Science
Aromatic 1,2-diamines are cornerstone reagents in organic synthesis, primarily due to their utility in constructing nitrogen-containing heterocyclic compounds. The reaction of an ortho-phenylenediamine with a 1,2-dicarbonyl compound is a classic and efficient method for synthesizing quinoxalines, a class of heterocycles with a wide spectrum of biological activities and applications in materials science. ijrti.org Similarly, condensation with carboxylic acids or their derivatives yields benzimidazoles, which are integral to many pharmaceutical agents and bioactive molecules. mdpi.com The reaction with nitrous acid affords benzotriazoles, which are widely used as corrosion inhibitors for various metals.
Beyond small-molecule synthesis, these diamines are crucial monomers in the field of materials science. They are employed in the production of high-performance polymers, such as poly(amide-imide)s and polybenzimidazoles, which exhibit exceptional thermal stability and mechanical strength. Furthermore, their ability to form Schiff base ligands through condensation with aldehydes allows for the creation of sophisticated coordination complexes with diverse catalytic and optical properties. The broad utility of these compounds is summarized in the table below.
Table 1: Major Heterocyclic Systems Derived from Aromatic 1,2-Diamines
| Heterocyclic System | Typical Co-reactant | Significance & Applications |
|---|---|---|
| Quinoxalines | 1,2-Dicarbonyl compounds | Pharmaceuticals (anticancer, antibacterial), Dyes, Organic Semiconductors ijrti.orgnih.gov |
| Benzimidazoles | Carboxylic acids, Aldehydes | Pharmaceuticals (antiulcer, anthelmintic), Fungicides, Polymer stabilizers mdpi.commdpi.com |
| Benzotriazoles | Nitrous Acid | Corrosion inhibitors, UV stabilizers, Antifogging agents in photography |
| Phenazines | Catechols | Dyes and pigments, Redox indicators, Biological stains |
Contextualizing 3-Ethoxybenzene-1,2-diamine (B63497) Hydrochloride within Substituted Benzenediamine Chemistry
3-Ethoxybenzene-1,2-diamine hydrochloride is a specific derivative of ortho-phenylenediamine that features an ethoxy (-OCH2CH3) group at the 3-position of the benzene (B151609) ring. This substitution significantly influences the compound's chemical properties and reactivity compared to the unsubstituted parent molecule. The ethoxy group is an electron-donating group, which increases the electron density of the aromatic ring and can modulate the nucleophilicity of the adjacent amino groups. This electronic effect can alter the reaction kinetics and selectivity in the synthesis of heterocyclic compounds.
The compound is supplied as a hydrochloride salt, which means the diamine has been treated with hydrochloric acid to protonate one or both of the basic amino groups. This formulation offers several practical advantages. The salt form typically exhibits greater stability, particularly towards oxidative degradation, which is a common issue with free aromatic diamines that can darken upon exposure to air. Furthermore, the hydrochloride salt often has improved solubility in polar solvents, which can be beneficial for certain reaction conditions. The specific placement of the ethoxy group, adjacent to one amino group and meta to the other, creates an asymmetric electronic environment, which can be exploited in regioselective synthesis.
Table 2: Physicochemical Properties of 3-Ethoxybenzene-1,2-diamine
| Property | Value |
|---|---|
| CAS Number | 191849-71-5 achemblock.com |
| Molecular Formula | C8H12N2O achemblock.com |
| Molecular Weight | 152.2 g/mol achemblock.com |
| IUPAC Name | 3-ethoxybenzene-1,2-diamine achemblock.com |
| Log Kow (Octanol-Water Partition Coefficient) | 0.82 epa.gov |
Note: Properties listed are for the free base. The hydrochloride salt will have a different molecular weight and may exhibit different solubility characteristics.
Overview of Key Research Avenues for Ethoxy-Substituted Phenylenediamines
The primary research avenues for ethoxy-substituted phenylenediamines, including this compound, are largely centered on their use as precursors for advanced organic molecules and materials. The presence of the ethoxy group allows for the synthesis of derivatives with tailored properties.
A major area of investigation is the synthesis of substituted quinoxalines and benzimidazoles. By using an ethoxy-substituted phenylenediamine, researchers can introduce an ethoxy moiety into the resulting heterocyclic system. This can enhance the lipophilicity of the molecule, potentially improving its bioavailability in pharmaceutical applications, or alter its electronic properties for use in organic light-emitting diodes (OLEDs) or as fluorescent probes. nih.gov For instance, research has shown that electron-rich groups like ethoxy on a benzimidazole (B57391) nucleus can enhance anti-inflammatory activity. mdpi.com Studies on 5-ethoxy ortho phenylene diamine have led to the synthesis of 5-ethoxy-benzimidazoles with significant anti-tubercular activity. mdpi.com
Another significant research direction is in the development of novel corrosion inhibitors. The fundamental benzotriazole structure, known for its anticorrosive properties, can be modified by an ethoxy group to enhance its solubility in organic media or its adsorption characteristics on metal surfaces, potentially leading to more effective and persistent protective films.
Furthermore, these compounds are valuable intermediates in medicinal chemistry. The substituted benzimidazole scaffold, readily accessible from ethoxy-phenylenediamines, is a key pharmacophore in a wide range of drugs. mdpi.comnih.gov The ability to create libraries of ethoxy-substituted benzimidazoles and quinoxalines allows for extensive structure-activity relationship (SAR) studies, aiding in the discovery and optimization of new therapeutic agents. nih.govekb.eg
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H13ClN2O |
|---|---|
Molecular Weight |
188.65 g/mol |
IUPAC Name |
3-ethoxybenzene-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C8H12N2O.ClH/c1-2-11-7-5-3-4-6(9)8(7)10;/h3-5H,2,9-10H2,1H3;1H |
InChI Key |
NONYMUORIVEVLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1N)N.Cl |
Origin of Product |
United States |
Reactivity and Derivatization Chemistry of 3 Ethoxybenzene 1,2 Diamine Hydrochloride
Fundamental Reaction Characteristics of the Diamine Functionality
The reactivity of 3-ethoxybenzene-1,2-diamine (B63497) is primarily governed by the two amino groups, which can act as potent nucleophiles, and the electronically modified aromatic ring.
The vicinal amino groups in 3-ethoxybenzene-1,2-diamine are strong nucleophilic centers. This inherent nucleophilicity allows the compound to react with a wide range of electrophilic species. The ethoxy group at the 3-position is an activating group, donating electron density to the aromatic ring through resonance, which can subtly enhance the nucleophilicity of the amino groups compared to unsubstituted o-phenylenediamine (B120857).
The diamine functionality enables reactions with various electrophiles, including:
Aldehydes and Ketones: The amino groups readily condense with carbonyl compounds to form Schiff bases or imines as intermediates, which can subsequently cyclize. wikipedia.orgumich.edu
Carboxylic Acids and Derivatives: Reaction with carboxylic acids, acid chlorides, or esters typically requires heat or a catalyst and leads to the formation of amides, which can then cyclize to form benzimidazoles. wikipedia.orgnih.gov
Dicarbonyl Compounds: The dual nucleophilic nature of the diamine is ideal for reactions with 1,2-dicarbonyl compounds, leading to the formation of quinoxalines. sid.ir
These reactions are fundamental to the construction of various heterocyclic systems built upon the o-phenylenediamine framework.
Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of 3-ethoxybenzene-1,2-diamine is directed by three activating, ortho-, para-directing substituents: the two amino groups and the ethoxy group. masterorganicchemistry.com For these reactions, the diamine hydrochloride must first be neutralized to the free base, as the ammonium (B1175870) groups (-NH₃⁺) would be strongly deactivating.
The directing effects of the substituents are as follows:
1-Amino group: Directs incoming electrophiles to the 4- (para) and 6- (ortho) positions.
2-Amino group: Directs to the 5- (para) position. The ortho position (between the two amines) is sterically hindered.
3-Ethoxy group: Directs to the 4- (ortho) and 6- (para) positions.
The combined influence of these groups strongly activates the ring towards electrophiles, particularly at positions 4 and 6, which benefit from the cumulative directing effects of both an amino and the ethoxy group. Position 5 is activated to a lesser degree. Therefore, substitution is predicted to occur preferentially at the 4- and 6-positions, with the exact product distribution potentially influenced by steric factors and the specific electrophile used. masterorganicchemistry.comyoutube.com
| Position | Activating Groups Directing to this Position | Predicted Reactivity |
|---|---|---|
| 4 | 1-NH₂ (para), 3-OEt (ortho) | Highly Favorable |
| 5 | 2-NH₂ (para) | Favorable |
| 6 | 1-NH₂ (ortho), 3-OEt (para) | Highly Favorable |
Oxidation and Reduction Chemistry
The redox chemistry of 3-ethoxybenzene-1,2-diamine is crucial for both its synthesis and its subsequent transformations into various heterocyclic structures.
o-Phenylenediamines are excellent substrates for oxidative reactions that lead to the formation of fused heterocyclic rings. caltech.edu In the presence of an oxidizing agent, 3-ethoxybenzene-1,2-diamine can react with various partners in a process that combines condensation with oxidation to yield an aromatic heterocyclic product.
A prominent example is the synthesis of quinoxalines from α-hydroxy ketones. This reaction proceeds via an initial condensation followed by an oxidative cyclization, often catalyzed by transition metals or mediated by organoantimony compounds under aerobic conditions. researchgate.net Similarly, the synthesis of benzimidazoles from aldehydes can be performed under oxidative conditions, using reagents like air or hydrogen peroxide, often facilitated by a catalyst. organic-chemistry.orgrsc.org This approach avoids the need to start with a carboxylic acid and directly converts the aldehyde to the correct oxidation state for benzimidazole (B57391) formation.
The synthesis of substituted o-phenylenediamines, including the 3-ethoxy derivative, typically involves the reduction of an ortho-nitroaniline or an ortho-dinitrobenzene precursor. wikipedia.orgrsc.org For instance, the reduction of 3-ethoxy-2-nitroaniline with a reducing agent like hydrogen over a palladium catalyst would yield the target diamine.
While the diamine itself is a fully reduced aromatic system, its reaction pathways often involve intermediates that can be conceptualized through redox steps. For example, in the condensation with aldehydes to form benzimidazoles, an initial dihydrobenzimidazole intermediate is formed, which then undergoes oxidation (aromatization) to yield the final product. rsc.org This aromatization is a key driving force for the reaction and can occur with mild oxidants, sometimes even air.
Condensation and Annulation Reactions
The most significant application of 3-ethoxybenzene-1,2-diamine in organic synthesis is its use as a building block for heterocyclic compounds through condensation and annulation reactions. The two adjacent amino groups readily react with bifunctional electrophiles to form stable five- or six-membered rings.
The reaction with 1,2-dicarbonyl compounds is a classic and efficient method for synthesizing quinoxaline (B1680401) derivatives. sid.irnih.gov The reaction typically proceeds rapidly under mild conditions, often at room temperature in a suitable solvent like ethanol (B145695). sid.irresearchgate.net The ethoxy group at the 3-position of the diamine will become a substituent at the 8-position of the resulting quinoxaline ring.
| 1,2-Dicarbonyl Compound | Resulting Quinoxaline Product |
|---|---|
| Glyoxal | 8-Ethoxyquinoxaline |
| Diacetyl (2,3-Butanedione) | 2,3-Dimethyl-8-ethoxyquinoxaline |
| Benzil (B1666583) | 8-Ethoxy-2,3-diphenylquinoxaline |
| Dimethyl oxalate | 8-Ethoxyquinoxaline-2,3-dione |
Similarly, condensation with aldehydes or carboxylic acids provides a straightforward route to 2-substituted benzimidazoles. wikipedia.orgvinhuni.edu.vnthieme-connect.com When an aldehyde is used, an oxidative cyclization occurs, whereas with a carboxylic acid, the reaction is a direct condensation with elimination of water. These reactions are often catalyzed by acids. The resulting products are 4-ethoxy-2-substituted-1H-benzimidazoles.
| Aldehyde or Carboxylic Acid | Resulting Benzimidazole Product |
|---|---|
| Formaldehyde / Formic acid | 4-Ethoxy-1H-benzimidazole |
| Benzaldehyde / Benzoic acid | 4-Ethoxy-2-phenyl-1H-benzimidazole |
| Acetic acid | 4-Ethoxy-2-methyl-1H-benzimidazole |
| 4-Nitrobenzaldehyde | 4-Ethoxy-2-(4-nitrophenyl)-1H-benzimidazole |
Formation of Benzimidazole Derivatives
The reaction of o-phenylenediamines with carbonyl compounds is a cornerstone for the synthesis of the benzimidazole scaffold, a privileged structure in medicinal chemistry. 3-Ethoxybenzene-1,2-diamine hydrochloride can readily undergo condensation with aldehydes or carboxylic acids to yield 5-ethoxybenzimidazole derivatives.
The most common approach involves the condensation with an aldehyde, often under acidic or oxidative conditions. The reaction typically proceeds by the initial formation of a Schiff base with one of the amino groups, followed by an intramolecular cyclization and subsequent aromatization via oxidation or elimination. Research has shown that the choice of catalyst and the electronic properties of the aldehyde can selectively direct the reaction to form either 2-substituted or 1,2-disubstituted benzimidazoles beilstein-journals.org. For instance, using a catalyst like erbium(III) trifluoromethanesulfonate (Er(OTf)₃) with electron-rich aldehydes tends to favor the formation of 1,2-disubstituted products, whereas reactions without the catalyst or with electron-poor aldehydes often yield the 2-substituted benzimidazole beilstein-journals.org.
Another widely used method is the Phillips condensation, which involves heating the diamine with a carboxylic acid or its derivative (such as an ester or anhydride) at high temperatures, often in the presence of a dehydrating agent like polyphosphoric acid (PPA) or under acidic conditions researchgate.net. For example, the reaction of an o-phenylenediamine with acetic acid would yield a 2-methylbenzimidazole derivative researchgate.net.
| o-Phenylenediamine Reactant | Carbonyl Reactant | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| o-Phenylenediamine | Benzaldehyde | Er(OTf)₃, 80 °C | 1-Benzyl-2-phenyl-1H-benzimidazole | 99% | beilstein-journals.org |
| o-Phenylenediamine | 4-Nitrobenzaldehyde | Neat, 80 °C | 2-(4-Nitrophenyl)-1H-benzimidazole | 98% | beilstein-journals.org |
| 3,6-Dimethoxybenzene-1,2-diamine | Acetic Acid | Reflux | 4,7-Dimethoxy-2-methyl-1H-benzimidazole | - | researchgate.net |
| 1,2-Diaminobenzenes | β-Ketosulfones | Boiling Acetic Acid | Substituted 2-Arylbenzimidazoles | Good | researchgate.net |
Synthesis of Quinoxaline Frameworks
Quinoxalines are another class of important nitrogen-containing heterocycles synthesized from o-phenylenediamines. The standard and most efficient method for preparing the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal, benzil, or their derivatives nih.gov.
The reaction of this compound with a 1,2-diketone would proceed via a double condensation mechanism to form a 6-ethoxyquinoxaline (B1626244) derivative. The reaction is typically carried out in a suitable solvent like ethanol or toluene and can often proceed at room temperature, although gentle heating may be required to ensure completion nih.gov. Various catalysts, including heterogeneous acid catalysts like alumina-supported molybdophosphovanadates, can be employed to facilitate the reaction, often leading to high yields and simple work-up procedures nih.gov. The primary advantage of this method is its high efficiency and atom economy, as the only byproduct is water.
| Diamine Reactant | 1,2-Dicarbonyl Reactant | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|---|
| o-Phenylenediamine | Benzil | AlCuMoVP/Alumina, Toluene, 25°C, 2h | 92% | nih.gov |
| 4,5-Dimethyl-1,2-phenylenediamine | Benzil | AlCuMoVP/Alumina, Toluene, 25°C, 2h | 95% | nih.gov |
| o-Phenylenediamine | Biacetyl | AlCuMoVP/Alumina, Toluene, 25°C, 2.5h | 85% | nih.gov |
Cyclocondensation with Carbonyl Compounds
The formation of both benzimidazoles and quinoxalines falls under the broader category of cyclocondensation reactions. The fundamental process involves the nucleophilic attack of the diamine's nitrogen atoms on the electrophilic carbonyl carbons, leading to the formation of new carbon-nitrogen bonds and the elimination of water molecules jlu.edu.cn.
In the case of mono-carbonyl compounds like aldehydes, the reaction initiates with the formation of a hemiaminal, which then dehydrates to a Schiff base (imine). The second amino group then attacks the imine carbon in an intramolecular fashion, and subsequent aromatization leads to the stable benzimidazole ring.
For 1,2-dicarbonyl compounds, the reaction proceeds through a two-step condensation. One amino group reacts with one carbonyl group to form an enamine or imine intermediate. This is followed by a rapid intramolecular cyclization where the second amino group attacks the remaining carbonyl group, which, after dehydration, yields the aromatic quinoxaline ring system nih.gov. The presence of the ethoxy substituent on the 3-ethoxybenzene-1,2-diamine ring is expected to increase the reaction rate by enhancing the nucleophilicity of the amino groups, without fundamentally altering the course of the cyclocondensation pathway.
Derivatization and Functionalization Strategies
Beyond cyclization reactions, the amino groups of this compound offer sites for various functionalization strategies, allowing for the modification of the molecule's properties and the attachment of diverse side chains.
Acylation and Alkylation Reactions
The amino groups of 3-ethoxybenzene-1,2-diamine are readily susceptible to N-acylation and N-alkylation. It is important to note that Friedel-Crafts alkylation or acylation of the aromatic ring is generally not feasible with phenylenediamines, as the basic amino groups react with the Lewis acid catalyst, deactivating the ring towards electrophilic aromatic substitution libretexts.orglibretexts.org. Therefore, derivatization occurs at the nitrogen atoms.
Acylation can be achieved using acylating agents such as acid chlorides or anhydrides. A significant challenge in the acylation of symmetrical diamines is achieving mono-acylation selectively over di-acylation. Kinetic studies on similar diamines, like m-phenylenediamine, have shown that factors such as the molar ratio of reactants, reaction temperature, and initial concentrations can be precisely controlled, often within a microreactor setup, to achieve high selectivity for the mono-acylated product researchgate.net.
Alkylation can be performed using alkyl halides or through reductive amination. A "hydrogen borrowing" methodology using transition metal catalysts allows for the N-alkylation of o-phenylenediamines with alcohols, providing an environmentally friendly route to N-alkylated products researchgate.net. The reaction can be controlled to favor mono- or di-alkylation depending on the stoichiometry and reaction conditions.
| Alcohol Reactant | Catalyst/Conditions | Product | Conversion | Selectivity | Reference |
|---|---|---|---|---|---|
| Benzyl alcohol | CoNx/N-C, Cs₂CO₃, Toluene, 140°C, 24h | N-benzyl-o-phenylenediamine | 96% | 99% | researchgate.net |
| 4-Methylbenzyl alcohol | CoNx/N-C, Cs₂CO₃, Toluene, 140°C, 24h | N-(4-methylbenzyl)-o-phenylenediamine | 98% | 99% | researchgate.net |
| 4-Methoxybenzyl alcohol | CoNx/N-C, Cs₂CO₃, Toluene, 140°C, 24h | N-(4-methoxybenzyl)-o-phenylenediamine | 99% | 99% | researchgate.net |
Formation of Schiff Bases from Diamine Precursors
The reaction of primary amines with aldehydes or ketones to form Schiff bases (or imines) is a robust and fundamental transformation in organic chemistry iosrjournals.org. 3-Ethoxybenzene-1,2-diamine, possessing two primary amino groups, can react with carbonyl compounds to form mono- or di-Schiff base derivatives.
The condensation is typically performed by refluxing the diamine and the carbonyl compound (in a 1:1 or 1:2 molar ratio for mono- or di-substitution, respectively) in a solvent like ethanol, often with a catalytic amount of acid rsc.org. The reaction is reversible, and the removal of water can drive it to completion iosrjournals.org. The formation of a mono-Schiff base from o-phenylenediamine leaves the second amino group available for subsequent reactions, making it a useful intermediate for synthesizing more complex, unsymmetrical molecules researchgate.net.
| Diamine | Carbonyl Compound | Molar Ratio (Diamine:Carbonyl) | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| p-Phenylenediamine | Salicylaldehyde (B1680747) | 1:2 | Ethanol, Acetic Acid, Reflux | Di-Schiff Base | rsc.org |
| m-Phenylenediamine | Salicylaldehyde | 1:2 | Ethanol, Reflux, 2-3h | Di-Schiff Base | |
| o-Phenylenediamine | Aromatic Aldehydes | 1:1 | - | Mono-Schiff Base | researchgate.net |
| 1,2-Diamino Benzene | Salicylaldehyde | 1:2 | P₂O₅/SiO₂, Room Temp. | Di-Schiff Base |
Introduction of Heteroatom-Containing Side Chains
Introducing side chains containing heteroatoms like oxygen, sulfur, or additional nitrogen atoms can significantly alter the chemical and physical properties of the parent diamine. Several strategies can be employed to achieve this functionalization.
One effective method involves a two-step process: first, the formation of a mono-Schiff base as described above, followed by the reaction of the remaining free amino group with a heteroatom-containing electrophile. For example, the unreacted NH₂ group can be acylated or alkylated. Research has demonstrated the reaction of a mono-Schiff base of o-phenylenediamine with substituted 9-chloroacridine to introduce a large, nitrogen-rich heterocyclic side chain researchgate.net.
Another strategy is the direct alkylation with a substrate that already contains a heteroatom. For instance, alkylation with 2-chloroethyl methyl sulfide would introduce a thioether side chain via an Sₙ2 reaction masterorganicchemistry.com. Similarly, reacting the diamine with an epoxide can introduce a β-hydroxy ether side chain. The introduction of a methoxymethyl side chain onto a phenylenediamine has also been reported researchgate.net.
Furthermore, thioamides can be synthesized by coupling o-phenylenediamine with N-protected amino acids, followed by a thionation step, effectively introducing a sulfur-containing side chain with peptide characteristics chemrxiv.org.
Role As a Precursor in Advanced Chemical Systems and Materials
Building Blocks for Heterocyclic Scaffolds of Research Interest
The adjacent amine groups on the benzene (B151609) ring provide an ideal scaffold for cyclization reactions, leading to the formation of important heterocyclic systems. These systems are foundational in medicinal chemistry and materials science.
The synthesis of the imidazole ring is a common application for 1,2-diamines. The Radiszewski synthesis and related methods involve the condensation of a 1,2-diamine with a dicarbonyl compound, such as glyoxal or an α-diketone, often in the presence of an aldehyde. wjpsonline.com For 3-Ethoxybenzene-1,2-diamine (B63497), this reaction provides a direct route to ethoxy-substituted benzimidazoles. For instance, the reaction with a suitable aldehyde leads to the formation of a 2-substituted-4-ethoxy-1H-benzimidazole. Another approach involves the reaction with alkyl nitriles to form imidazolines, which can then be dehydrogenated using reagents like barium manganate to yield the corresponding imidazole derivative. wjpsonline.comuobasrah.edu.iq
These synthetic strategies are significant as the imidazole nucleus is a "privileged structure" in medicinal chemistry, appearing in numerous pharmacologically active compounds. nih.govnih.gov The ethoxy substituent can modulate the compound's lipophilicity and electronic properties, influencing its biological activity and pharmacokinetic profile.
Table 1: Representative Reactions for Imidazole Synthesis
| Reactant 1 | Reactant 2 | Product Type | Significance |
|---|---|---|---|
| 3-Ethoxybenzene-1,2-diamine | Aldehyde (R-CHO) | 2-Substituted-4-ethoxy-1H-benzimidazole | Access to biologically relevant scaffolds |
| 3-Ethoxybenzene-1,2-diamine | Glyoxal | 4-Ethoxy-1H-benzimidazole | Core heterocyclic structure synthesis |
This table is for illustrative purposes and represents general reaction pathways.
The 1,2-diamine moiety is also a key precursor for pyrazine synthesis. The classical approach involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.net Reacting 3-Ethoxybenzene-1,2-diamine with a compound like diacetyl (2,3-butanedione) results in the formation of a substituted dihydropyrazine, which is subsequently oxidized to the stable aromatic pyrazine ring. researchgate.net This reaction yields quinoxaline (B1680401) derivatives, which are a class of fused heterocyclic compounds.
The resulting ethoxy-substituted quinoxalines are of significant interest in drug discovery and materials science. mdpi.com The versatility of the diamine precursor allows for the synthesis of a wide array of quinoxaline derivatives by varying the 1,2-dicarbonyl component. Furthermore, under oxidative conditions, condensation with aldehydes can also lead to the formation of quinoxalines. nih.gov
While not a direct participant in cycloaddition, 3-Ethoxybenzene-1,2-diamine is an effective precursor for creating components used in the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry". organic-chemistry.orgwikipedia.org The synthesis of a triazole linker from this diamine involves a multi-step sequence:
Diazotization: One of the primary amine groups is selectively converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).
Azide Formation: The resulting diazonium salt is then treated with an azide source, such as sodium azide, to yield 2-amino-3-ethoxyphenyl azide.
Cycloaddition: This aryl azide is now a functionalized component ready for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). beilstein-journals.orgnih.gov When reacted with a terminal alkyne, it selectively forms a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.org
The resulting triazole-containing molecule can act as a rigid, stable linker in the construction of larger, more complex molecules, including bioactive compounds and functional materials. nih.gov The 1,2,3-triazole ring is often used as a bioisosteric replacement for the amide bond in medicinal chemistry. nih.gov
Monomeric Applications in Polymer and Supramolecular Chemistry
The presence of two reactive amine groups makes 3-Ethoxybenzene-1,2-diamine hydrochloride (after neutralization) an ideal monomer for step-growth polymerization, enabling its incorporation into various polymer backbones.
The two primary amine groups of 3-ethoxybenzene-1,2-diamine can react with a variety of difunctional co-monomers to form high-molecular-weight polymers. Key polymerization reactions include:
Polyamide Synthesis: Through polycondensation with dicarboxylic acids or their more reactive derivatives like diacyl chlorides, it forms polyamides. nih.govresearchgate.net The resulting polymers contain amide linkages in their backbone and possess the pendant ethoxy group on the aromatic ring.
Polyurea Synthesis: Reaction with diisocyanates leads to the formation of polyureas.
Michael Addition Polymerization: The diamine can undergo aza-Michael addition reactions with monomers containing activated double bonds, such as diacrylates, to form poly(β-amino ester)s or related polymers. acs.orgrsc.org
These polymerization methods are robust and allow for the synthesis of materials with tailored properties, influenced by the rigid aromatic diamine unit.
Table 2: Polymerization Reactions Involving Diamine Monomers
| Co-monomer Type | Polymer Class | Linkage Formed |
|---|---|---|
| Diacyl Chloride | Polyamide | Amide (-CO-NH-) |
| Diisocyanate | Polyurea | Urea (B33335) (-NH-CO-NH-) |
As a difunctional monomer, 3-ethoxybenzene-1,2-diamine typically forms linear polymer chains. However, it can be incorporated into more complex, polyfunctional architectures by using specific polymerization strategies. researchgate.net For example, reacting it with a co-monomer that has more than two reactive groups (e.g., a trimesoyl chloride) can lead to the formation of branched or cross-linked polymer networks. acs.org
The inclusion of the 3-ethoxybenzene-1,2-diamine unit within the polymer structure imparts specific characteristics. The rigid aromatic ring enhances the thermal stability and mechanical strength of the resulting material, while the ethoxy group can improve solubility in organic solvents and modify the polymer's electronic properties. These features are crucial for developing advanced materials for specialized applications.
Contribution to Organic Electronic Materials Research
This compound serves as a significant precursor in the synthesis of novel organic electronic materials. Its unique structure, featuring a benzene ring substituted with two adjacent amine groups and an ethoxy group, provides a versatile scaffold for building complex, functional molecules with tailored electronic properties. The diamine functionality is particularly reactive, allowing for the formation of heterocyclic systems, which are often the core of organic semiconductors.
Precursors for Electronically Active Benzimidazole (B57391) Derivatives
A primary application of this compound in organic electronics is its role as a starting material for the synthesis of electronically active benzimidazole derivatives. Benzimidazoles are a class of heterocyclic compounds known for their thermal stability and diverse electronic properties, making them suitable for a range of applications in organic electronics, including as components of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). acs.org
The synthesis of benzimidazole derivatives from 1,2-benzenediamine precursors is a well-established chemical transformation. wikipedia.org The general reaction involves the condensation of the diamine with an aldehyde or a carboxylic acid. This reaction is highly versatile, as the choice of the aldehyde or carboxylic acid allows for the introduction of various functional groups at the 2-position of the benzimidazole ring.
The presence of the ethoxy group on the benzene ring of this compound is of particular importance. Alkoxy groups, such as ethoxy, are known to be electron-donating groups. When incorporated into a conjugated organic molecule, these groups can influence the electronic properties of the material in several ways:
Tuning of HOMO/LUMO Energy Levels: The electron-donating nature of the ethoxy group can raise the energy of the highest occupied molecular orbital (HOMO) of the resulting benzimidazole derivative. This tuning of the HOMO level is crucial for optimizing the performance of organic electronic devices, as it affects charge injection and transport properties. nih.gov
Increased Solubility: The ethoxy group can enhance the solubility of the resulting benzimidazole derivatives in organic solvents. This is a significant advantage for the solution-based processing of organic electronic devices, which is a cost-effective and scalable manufacturing technique.
Modification of Solid-State Packing: The presence of the ethoxy group can influence the intermolecular interactions and solid-state packing of the benzimidazole derivatives. This can have a profound impact on the charge transport properties of the material in thin films.
While specific research on benzimidazoles derived from this compound is not extensively documented in publicly available literature, the principles of molecular design in organic electronics suggest its potential for creating materials with tailored properties. The following table summarizes the potential effects of the ethoxy substituent on the properties of benzimidazole-based organic electronic materials.
| Property | Effect of Ethoxy Group | Rationale |
| HOMO Energy Level | Increase | Electron-donating nature of the alkoxy group. |
| LUMO Energy Level | Minimal Change | The effect on the lowest unoccupied molecular orbital is typically less pronounced. |
| Band Gap | Decrease | A higher HOMO level generally leads to a smaller energy gap. |
| Solubility | Increase | The flexible alkyl chain of the ethoxy group can disrupt intermolecular packing and improve solvation. |
| Charge Carrier Mobility | Variable | Dependent on the interplay of electronic effects and solid-state packing. |
This table is based on general principles of organic semiconductor design and the known effects of alkoxy substituents.
Role in the Synthesis of Conductive Organic Frameworks
Conductive organic frameworks (COFs) and metal-organic frameworks (MOFs) are a class of porous crystalline materials with potential applications in electronics, catalysis, and sensing. acs.orgwikipedia.org The synthesis of conductive MOFs often relies on the use of redox-active organic linkers that can facilitate charge transport through the framework.
While direct reports on the use of this compound in the synthesis of conductive organic frameworks are scarce, o-phenylenediamine (B120857) and its derivatives are known precursors for creating ligands for such materials. acs.org The two adjacent amine groups can coordinate to metal centers, forming the nodes of a MOF, or can be used to construct larger, conjugated organic linkers for COFs.
The incorporation of an ethoxy group into the linker could potentially influence the properties of the resulting conductive framework in several ways:
Modulation of Electronic Properties: As an electron-donating group, the ethoxy substituent can modulate the redox potential of the organic linker, which in turn can affect the conductivity of the framework.
Structural Control: The size and conformation of the ethoxy group can influence the geometry and porosity of the resulting framework.
Post-Synthethic Modification: The ethoxy group could potentially serve as a handle for post-synthetic modification of the framework, allowing for the introduction of other functional groups.
The development of conductive MOFs is an active area of research, and the exploration of new organic linkers derived from precursors like this compound is a promising avenue for the creation of new materials with enhanced electronic properties. tube-tradefair.cominnovativematerials.nlrsc.org
Intermediate in Specialized Organic Synthesis for Research Compounds
Beyond its applications in materials science, this compound is a valuable intermediate in specialized organic synthesis for the creation of complex research compounds. The o-phenylenediamine moiety is a key building block for a wide range of heterocyclic systems beyond benzimidazoles, including quinoxalines, phenazines, and benzodiazepines.
The synthesis of these heterocyclic systems often involves the condensation of the diamine with a 1,2-dicarbonyl compound or a related reagent. The presence of the ethoxy group on the aromatic ring allows for the preparation of derivatives with specific substitution patterns, which can be crucial for structure-activity relationship studies in medicinal chemistry or for fine-tuning the properties of functional materials.
The following table provides examples of heterocyclic systems that can be synthesized from o-phenylenediamine precursors and the corresponding reagents.
| Heterocyclic System | Reagent |
| Benzimidazole | Aldehyde or Carboxylic Acid |
| Quinoxaline | 1,2-Diketone |
| Phenazine (B1670421) | Catechol (after oxidation) |
| Benzodiazepine | β-Ketoester |
The use of this compound in these reactions would lead to the corresponding ethoxy-substituted heterocyclic compounds, enabling researchers to probe the effects of this substituent on the biological activity or physical properties of the target molecules.
Computational and Theoretical Studies on 3 Ethoxybenzene 1,2 Diamine Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis
No published studies were found that have performed DFT calculations to determine the optimized molecular geometry or to conduct a vibrational analysis of 3-Ethoxybenzene-1,2-diamine (B63497) hydrochloride. Such a study would typically involve using a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation of the molecule and to predict its infrared and Raman vibrational frequencies.
Frontier Molecular Orbital (FMO) Analysis
There is no available Frontier Molecular Orbital (FMO) analysis for this compound. This type of analysis would calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and electronic properties. Without dedicated studies, these values and their implications for 3-Ethoxybenzene-1,2-diamine hydrochloride are unknown.
Prediction of Spectroscopic Properties and Experimental Correlation
No theoretical predictions of spectroscopic properties (such as UV-Vis, NMR, IR) for this compound, or their correlation with experimental data, have been reported in the literature. Computational methods, particularly time-dependent DFT (TD-DFT), are often used to simulate electronic transitions and predict absorption spectra, but this has not been applied to the target molecule in any available research.
Molecular Dynamics and Conformational Analysis
Simulations of Molecular Behavior in Different Environments
There are no records of molecular dynamics simulations being performed on this compound. These simulations would provide insight into the dynamic behavior of the molecule over time, including its interactions with solvents or other molecules in various environments.
Advanced Analytical Methodologies for Research Characterization of 3 Ethoxybenzene 1,2 Diamine Hydrochloride and Its Derivatives
High-Resolution Spectroscopic Techniques
High-resolution spectroscopy is indispensable for the unambiguous structural elucidation of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FT-IR, Raman), and mass spectrometry each offer unique insights into the molecular architecture of 3-Ethoxybenzene-1,2-diamine (B63497) hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by mapping the chemical environments of atomic nuclei. For 3-Ethoxybenzene-1,2-diamine hydrochloride, both ¹H and ¹³C NMR would provide critical data for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for the aromatic protons, the ethoxy group protons, and the amine protons. The aromatic region would likely display a complex splitting pattern due to the ortho- and meta-couplings of the three protons on the benzene (B151609) ring. The ethoxy group would be characterized by a triplet and a quartet, corresponding to the methyl and methylene (B1212753) protons, respectively. The amine protons, in their hydrochloride salt form, would likely appear as a broad singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and type of carbon atoms in the molecule. For this compound, distinct signals would be expected for the six aromatic carbons, with their chemical shifts influenced by the electron-donating ethoxy and amino groups. The two carbons of the ethoxy group would also be readily identifiable.
| Predicted ¹H NMR Chemical Shifts for 3-Ethoxybenzene-1,2-diamine Moiety | |
| Proton | Predicted Chemical Shift (ppm) |
| Aromatic-H | 6.5 - 7.5 |
| -O-CH₂- | ~4.0 (quartet) |
| -CH₃ | ~1.4 (triplet) |
| -NH₂·HCl | Broad singlet |
| Predicted ¹³C NMR Chemical Shifts for 3-Ethoxybenzene-1,2-diamine Moiety | |
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic C-O | 145 - 155 |
| Aromatic C-N | 135 - 145 |
| Aromatic C-H | 110 - 125 |
| -O-CH₂- | 60 - 70 |
| -CH₃ | 15 - 25 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Theoretical Comparison
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the ammonium (B1175870) groups, C-H stretching of the aromatic ring and the ethoxy group, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum would also exhibit bands corresponding to the various functional groups, with aromatic ring vibrations often being particularly strong.
| Expected Vibrational Frequencies for this compound | |
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Ammonium Salt) | 3200 - 2800 |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-O Stretch (Ether) | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) |
Advanced Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, confirming its molecular formula.
The electron ionization (EI) mass spectrum of the free base, 3-ethoxybenzene-1,2-diamine, would likely show a prominent molecular ion peak. The fragmentation pattern would be influenced by the presence of the ethoxy and amino groups. Common fragmentation pathways would include the loss of an ethyl radical from the ethoxy group, and subsequent loss of carbon monoxide. The fragmentation of aromatic amines can also involve the loss of HCN. For the closely related 4-methoxy-o-phenylenediamine, a strong molecular ion peak is observed, and fragmentation involves the loss of a methyl group followed by CO. A similar pattern would be expected for the ethoxy analogue.
| Predicted Mass Spectrometry Fragmentation for 3-Ethoxybenzene-1,2-diamine | |
| m/z | Possible Fragment |
| [M]+ | Molecular Ion |
| [M - 29]+ | Loss of C₂H₅ |
| [M - 29 - 28]+ | Loss of C₂H₅ and CO |
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating mixtures and are therefore crucial for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a key technique for the separation, identification, and quantification of components in a mixture. For a polar compound like this compound, reversed-phase HPLC would be a suitable method. A C18 column is commonly used for the separation of aromatic amines. The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is typically achieved using a UV detector, as the aromatic ring provides strong chromophores. The method can be optimized to separate the target compound from starting materials, by-products, and other impurities, allowing for accurate purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While aromatic diamines can be analyzed directly by GC, their polarity can lead to poor peak shape and column interactions. Therefore, derivatization is often employed to increase their volatility and improve chromatographic performance. Common derivatizing agents for amines include acylating agents (e.g., trifluoroacetic anhydride) or silylating agents. The resulting derivatives are less polar and more volatile, making them amenable to GC-MS analysis. The mass spectrometer provides definitive identification of the derivatized compound and any impurities. This technique is particularly useful for identifying and quantifying trace-level volatile impurities.
Crystallographic Studies for Solid-State Structure Determination
Quinoxaline (B1680401) derivatives are readily synthesized through the condensation reaction of o-phenylenediamines, such as 3-ethoxybenzene-1,2-diamine, with α-dicarbonyl compounds. The resulting structures are of significant interest in medicinal chemistry. The crystal structure of 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one, a derivative, has been elucidated, providing a valuable case study.
Detailed analysis of the crystallographic data reveals the specific geometric parameters of the molecule. The planarity of the quinoxaline ring system and the orientation of the ethoxy and nitro substituents are determined with high precision. These structural details are critical for structure-activity relationship (SAR) studies, where minor changes in the three-dimensional structure can significantly impact biological activity.
The table below summarizes the key crystallographic data for 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one.
| Parameter | Value |
| Chemical Formula | C₁₂H₁₃N₃O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.9365 (4) |
| b (Å) | 15.3080 (5) |
| c (Å) | 11.7589 (4) |
| α (°) | 90 |
| β (°) | 106.678 (1) |
| γ (°) | 90 |
| Volume (ų) | 2404.14 (13) |
| Z | 8 |
Data sourced from a study on the crystal structure of 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one. researchgate.net
Hirshfeld surface analysis, a modern tool in crystallography, can be employed to visualize and quantify intermolecular interactions within the crystal. For the aforementioned quinoxaline derivative, such analysis indicates that H⋯H (43.5%) and H⋯O/O⋯H (30.8%) contacts are the most significant contributors to the crystal packing. researchgate.net This highlights the importance of hydrogen bonding and van der Waals forces in the solid-state architecture of these molecules. The insights gained from the crystallographic analysis of such derivatives are instrumental for the rational design of new materials and molecules with desired solid-state properties.
Future Research Directions and Challenges in 3 Ethoxybenzene 1,2 Diamine Hydrochloride Chemistry
Development of Novel and Highly Selective Synthetic Strategies
While classical methods for the synthesis of o-phenylenediamines are well-established, the pursuit of more efficient, selective, and sustainable strategies for preparing 3-Ethoxybenzene-1,2-diamine (B63497) hydrochloride and its analogs remains a key challenge. Current multistep syntheses often suffer from issues such as harsh reaction conditions, limited functional group tolerance, and the generation of significant waste.
Future research will likely gravitate towards the development of catalytic C-H amination and amidation reactions on ethoxybenzene precursors. Such approaches could dramatically shorten synthetic sequences and improve atom economy. Moreover, the design of novel catalyst systems that can regioselectively introduce the two amine functionalities would be a major breakthrough. The selective synthesis of unsymmetrically substituted derivatives, a persistent challenge in phenylenediamine chemistry, is another area ripe for exploration. This could be achieved through the development of sophisticated protecting group strategies or through catalyst-controlled selective functionalization of one of the amino groups.
A comparative table of potential synthetic strategies is presented below:
| Strategy | Potential Advantages | Foreseeable Challenges |
| Catalytic C-H Amination | High atom economy, reduced step count. | Regioselectivity control, catalyst cost and stability. |
| Flow Synthesis | Enhanced safety, scalability, and reproducibility. | Initial setup cost, optimization of flow parameters. |
| Biocatalysis | High selectivity, mild reaction conditions. | Enzyme stability and substrate scope. |
Exploration of New Reactivity Modes and Transformative Pathways
The rich chemical reactivity of o-phenylenediamines is well-documented, particularly in the synthesis of heterocyclic compounds like benzimidazoles and quinoxalines. researchgate.netresearchgate.net However, the full reactive potential of 3-Ethoxybenzene-1,2-diamine hydrochloride, with its specific electronic signature, is yet to be fully realized.
Future investigations will likely focus on uncovering novel reaction pathways that exploit the interplay between the electron-donating ethoxy group and the nucleophilic diamine moieties. This could lead to the discovery of unprecedented cyclization reactions, multicomponent reactions, and transition-metal-catalyzed cross-coupling reactions. bohrium.com For instance, the diamine functionality can act as a bidentate ligand for various transition metals, opening up possibilities for its use in catalysis. Furthermore, the development of oxidative and reductive transformations that selectively engage the diamine or the aromatic ring could lead to a diverse array of functionalized products.
Integration into Emerging Fields of Chemical Research (e.g., Flow Chemistry, Photo-Redox Catalysis)
The integration of this compound into modern synthetic platforms such as flow chemistry and photoredox catalysis presents exciting opportunities. uc.pt Flow chemistry offers enhanced control over reaction parameters, improved safety for handling reactive intermediates, and facile scalability, making it an ideal platform for exploring the synthesis and transformations of this compound. cam.ac.uknih.govstrath.ac.uk
Photoredox catalysis, which utilizes visible light to initiate chemical reactions, could unlock new reactivity patterns for this compound. beilstein-journals.orgnih.gov The electron-rich nature of the ethoxybenzene ring makes it a suitable candidate for single-electron oxidation, potentially leading to novel C-H functionalization or cross-coupling reactions under mild conditions. mdpi.com The combination of flow chemistry and photoredox catalysis could provide a powerful tool for the efficient and sustainable synthesis of novel derivatives. researchgate.net
| Emerging Field | Potential Application with this compound | Expected Benefits |
| Flow Chemistry | Synthesis of heterocyclic libraries, optimization of reaction conditions. | Increased efficiency, safety, and scalability. strath.ac.uk |
| Photo-Redox Catalysis | C-H functionalization, novel cross-coupling reactions. | Mild reaction conditions, unique reactivity. beilstein-journals.orgnih.gov |
| Electrosynthesis | Oxidative and reductive transformations. | Reagent-free synthesis, precise control over redox potential. |
Advanced Computational Predictions for Rational Design of Derivatives
Computational chemistry and molecular modeling are set to play a pivotal role in accelerating research in this area. nih.gov Density Functional Theory (DFT) calculations can be employed to predict the reactivity of this compound, elucidate reaction mechanisms, and guide the rational design of new derivatives with desired electronic and steric properties. rsc.org
For instance, computational screening can be used to identify promising catalyst systems for selective synthetic transformations or to predict the photophysical properties of novel compounds derived from this scaffold. Machine learning algorithms, trained on existing reaction data, could also be used to predict the outcomes of new reactions and optimize reaction conditions, thereby reducing the need for extensive empirical screening. acs.orgnih.govarxiv.org
Exploitation as a Precursor for Undiscovered Chemical Entities with Unique Properties
The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel and potentially functional molecules. nih.govsemanticscholar.org Its ability to form a wide range of heterocyclic systems, including benzimidazoles, quinoxalines, and phenazines, provides a platform for the discovery of new chemical entities with interesting biological or material properties. mdpi.comresearcher.liferesearchgate.net
Future research will likely focus on the synthesis of extended π-conjugated systems for applications in organic electronics, the development of novel ligands for coordination chemistry and catalysis, and the preparation of biologically active molecules for medicinal chemistry. sciencemadness.orgnih.gov The strategic modification of the ethoxy and amine groups will allow for the fine-tuning of the properties of these new chemical entities, opening up a vast and largely unexplored chemical space.
Q & A
Q. What are the established synthetic routes for 3-Ethoxybenzene-1,2-diamine hydrochloride, and how is its purity validated?
Methodological Answer: The synthesis typically involves ethoxylation of 1,2-diaminobenzene derivatives under controlled conditions. A plausible route includes:
Ethoxylation : Reacting 1,2-diaminobenzene with ethylating agents (e.g., ethyl bromide) in a polar aprotic solvent like DMF at 60–80°C .
Hydrochloride Formation : Treating the freebase diamine with HCl in ethanol, followed by recrystallization .
Purity Validation :
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer: Critical techniques include:
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]<sup>+</sup> at m/z 201.1) and fragmentation patterns .
- FT-IR : Identify amine N-H stretches (~3300 cm<sup>-1</sup>) and C-O-C ether vibrations (~1250 cm<sup>-1</sup>) .
- X-ray Crystallography : Resolve crystal structure for polymorph identification, though this requires high-purity crystals .
- TLC : Monitor reaction progress using silica gel plates and UV visualization .
Advanced Research Questions
Q. How do solvent polarity and hydrogen-bonding interactions affect the reactivity of this compound in polyimide synthesis?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., NMP) enhance solubility and facilitate polycondensation with dianhydrides. In contrast, protic solvents (e.g., ethanol) may protonate amine groups, reducing reactivity .
- Hydrogen Bonding : Ethoxy groups can stabilize intermediates via intramolecular H-bonding with adjacent amines, as observed in analogous chlorinated diamines .
- Experimental Design :
- Compare reaction rates in solvents of varying polarity (e.g., dielectric constants: DMF = 37, THF = 7.5).
- Use <sup>13</sup>C-NMR to track solvent-induced conformational changes .
Q. What computational strategies are employed to model the reaction mechanisms of ethoxylated diamines in high-pressure syntheses?
Methodological Answer:
- Density Functional Theory (DFT) : Predict transition states and activation energies for cyclization reactions under high pressure (e.g., 10 kbar) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, leveraging force fields like OPLS-AA .
- Case Study : For analogous chlorinated diamines, DFT calculations revealed that pressure reduces entropy-driven barriers, favoring six-membered ring formation .
Q. How can contradictions in spectroscopic data for diamine hydrochloride derivatives be systematically resolved?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
